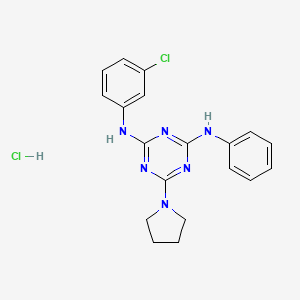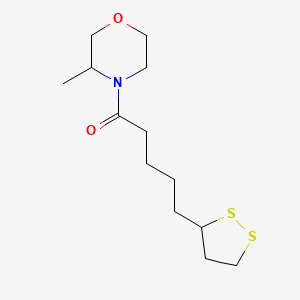![molecular formula C14H12ClNOS B2920037 4-chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol CAS No. 1232819-41-8](/img/structure/B2920037.png)
4-chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol” is a chemical compound with the molecular formula C14H12ClNO . It has an average mass of 245.704 Da and a monoisotopic mass of 245.060745 Da .
Molecular Structure Analysis
The molecular structure of “4-chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol” is characterized by a double-bond stereo . In a similar compound, the C=N double bond length was found to be 1.286 (3) Å, exhibiting the double-double bond character .Applications De Recherche Scientifique
Corrosion Inhibition
4-Chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol and similar compounds have been studied for their potential as corrosion inhibitors. For instance, Schiff base ligands synthesized from reactions involving hydroxybenzaldehyde with amines have shown significant corrosion inhibition properties on mild steel in acidic environments. These compounds were analyzed using spectroscopic techniques and single-crystal X-ray analysis, revealing their effectiveness as mixed-type inhibitors with high resistance in allowing the flow of electrons across the metal–electrolyte platform. Such findings suggest the potential of 4-chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol in similar applications (Elemike et al., 2017).
Solvatochromism and Molecular Probes
Compounds similar to 4-chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol have been studied for their solvatochromic properties, which are changes in color based on solvent polarity. These properties make them suitable for use as molecular probes in investigations of solvent mixtures. For example, nitro-substituted 4-[(phenylmethylene)imino]phenolates demonstrated reversal in solvatochromism and were used to study binary solvent mixtures, indicating potential applications in analytical chemistry and materials science (Nandi et al., 2012).
Biological Activity Studies
4-Chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol and its metal complexes have been examined for their biological activities. Studies involving spectroscopic methods and disc diffusion methods indicated potential antimicrobial properties. Such compounds, after characterization through various spectroscopic techniques, have shown promising results in disc diffusion methods, suggesting potential applications in medicinal chemistry and pharmaceutical research (Palreddy et al., 2015).
Photoluminescence and Optoelectronic Properties
Certain derivatives of 4-chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol have been researched for their photoluminescence and optoelectronic properties. These studies have revealed the potential use of such compounds in optoelectronic devices due to their unique light emission characteristics upon irradiation by ultraviolet light. This suggests their utility in developing new materials for optoelectronic applications, including light-emitting diodes and sensors (Ashfaq et al., 2022).
Orientations Futures
The future directions for research on “4-chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol” and similar Schiff bases could involve further exploration of their biological activities. The main aim would be the discovery of safe and effective therapeutic agents for the treatment of various conditions, including bacterial infections and cancers .
Propriétés
IUPAC Name |
4-chloro-2-[(3-methylsulfanylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS/c1-18-13-4-2-3-12(8-13)16-9-10-7-11(15)5-6-14(10)17/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZPPZDUQPTSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2919959.png)
![4-[benzyl(methyl)amino]-6-methyl-N-phenylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2919961.png)
![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B2919963.png)

![4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2919967.png)
![N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2919968.png)
![N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2919971.png)
![tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2919972.png)
![Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate](/img/structure/B2919974.png)
![N-(5-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)prop-2-enamide](/img/structure/B2919976.png)
![tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2919977.png)